Cbz vs. Boc Orthogonal Protection Strategy
CAS 647013-66-9 bears an N‑benzyl carbamate (Cbz) protecting group, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This is orthogonal to acid‑labile Boc‑protected azidopyrrolidines (e.g., tert‑butyl 3‑azidopyrrolidine‑1‑carboxylate) which require TFA for deprotection . The Cbz group is stable to the acidic conditions used for Boc removal and to the basic conditions used for Fmoc removal, enabling sequential deprotection in complex synthetic schemes. This orthogonal stability is a critical parameter for procurement when designing multi‑step syntheses of heterobifunctional conjugates.
| Evidence Dimension | Deprotection conditions and orthogonal compatibility |
|---|---|
| Target Compound Data | Cbz group; cleaved by H₂/Pd‑C (neutral conditions); stable to TFA and piperidine |
| Comparator Or Baseline | Boc‑protected analog: cleaved by TFA (acidic); Fmoc‑protected analog: cleaved by piperidine (basic) |
| Quantified Difference | Orthogonal deprotection strategy: Cbz is removed under neutral hydrogenolysis, fully compatible with acid‑ and base‑sensitive substrates. |
| Conditions | Standard solid‑phase peptide synthesis (SPPS) and solution‑phase organic synthesis protocols |
Why This Matters
This determines compatibility with acid‑ or base‑sensitive functionalities downstream, directly impacting synthetic route feasibility and procurement decision‑making.
